Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate possesses a complex molecular architecture that requires precise nomenclature to accurately describe its structural features. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with the core structure centered around a five-membered isoxazole ring, also designated as 1,2-oxazole to specify the relative positions of the oxygen and nitrogen heteroatoms within the heterocyclic framework. The Chemical Abstracts Service registry number for this compound is 157951-16-1, providing a unique identifier for chemical databases and regulatory documentation.
The molecular formula of this compound is C₁₃H₁₀F₃NO₃, indicating the presence of thirteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The molecular weight is calculated to be 285.22 grams per mole, reflecting the substantial contribution of the trifluoromethyl group to the overall molecular mass. The structural configuration features an ethyl ester group attached to the carboxylate functionality at position 3 of the isoxazole ring, while position 5 bears a phenyl substituent that carries a trifluoromethyl group at the ortho position (position 2) of the benzene ring.
The compound can be represented by the Simplified Molecular Input Line Entry System notation, which provides a standardized method for describing chemical structures in a linear text format. The International Chemical Identifier string for this molecule enables precise digital representation and database storage, facilitating computational chemistry applications and structural database searches. The three-dimensional conformation of the molecule is influenced by the electronic properties of both the trifluoromethyl group and the isoxazole ring system, creating specific spatial arrangements that impact molecular recognition and biological activity.
Historical Context of Isoxazole Derivatives in Heterocyclic Chemistry
The development of isoxazole chemistry represents a fundamental chapter in the evolution of heterocyclic organic chemistry, with its origins tracing back to the late nineteenth century when pioneering chemists first recognized the unique properties of these five-membered ring systems. Hantzsch was the researcher who initially proposed the isoxazole structure, building upon the earlier discovery of its isomer oxazole, and established the nomenclature convention where "iso" designates the isomeric relationship, "oxa" refers to the oxygen atom, "aza" indicates the nitrogen atom, and "ole" specifies the five-membered ring size. The term isoxazole thus systematically describes a heterocyclic compound containing both oxygen and nitrogen atoms in adjacent positions within an unsaturated five-membered ring framework.
Ludwig Claisen made significant contributions to isoxazole chemistry when he first recognized the cyclic structure of 3-methyl-5-phenylisoxazole in 1888, demonstrating that these compounds possess typical properties of aromatic systems under certain reaction conditions. However, Claisen also observed that isoxazole rings exhibit remarkable lability, particularly in basic media, a characteristic that would later prove valuable for synthetic transformations and biological applications. Dunstan and Dymond achieved the first successful synthesis of an isoxazole ring system by heating nitroethane with aqueous alkalies to obtain 3,4,5-trimethylisoxazole, establishing fundamental synthetic methodologies that would influence subsequent developments in the field.
Between 1930 and 1946, Quilico's comprehensive studies on the synthesis of isoxazole ring systems from nitrile oxides and unsaturated compounds provided a significant contribution to the development of isoxazole chemistry. These investigations established the 1,3-dipolar cycloaddition reaction as a cornerstone methodology for isoxazole synthesis, enabling the preparation of diverse structural variants with specific substitution patterns. The versatility of isoxazole derivatives as synthetic building blocks became increasingly apparent as researchers discovered their latent functionalities as enaminones, 1,3-dicarbonyl compounds, gamma-amino alcohols, and beta-hydroxy nitriles, properties that have been widely exploited for the synthesis of other heterocycles and complex molecules.
The pharmaceutical significance of isoxazole derivatives became evident through the development of numerous bioactive compounds containing this heterocyclic framework. Commercial drugs such as sulfamethoxazole, sulfisoxazole, oxacillin, cycloserine, and acivicin have been in clinical use for many years, demonstrating the therapeutic potential of isoxazole-containing molecules. Cycloserine emerged as one of the best-known antibiotic drugs possessing antitubercular and antibacterial activities, while also showing efficacy in the treatment of leprosy. Acivicin was developed as an antitumor and antileishmania drug, and isoxaflutole found application as a herbicidal agent, illustrating the broad spectrum of biological activities achievable through isoxazole structural modifications.
Role of Trifluoromethyl Substituents in Bioactive Compound Design
The incorporation of trifluoromethyl groups into organic compounds has emerged as a crucial strategy in modern drug design, fundamentally altering the physicochemical and biological properties of pharmaceutical candidates. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can modify various physiochemical characteristics of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. These modifications frequently lead to enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic profiles, making trifluoromethylation a highly sought-after transformation in contemporary pharmaceutical research.
Statistical analysis of large compound databases has revealed that the substitution of methyl groups with trifluoromethyl groups does not uniformly improve bioactivity across all molecular contexts. Research examining 28,003 pairs of compounds with the sole difference being methyl versus trifluoromethyl substitution demonstrated that while the average effect on bioactivity is not significantly positive, approximately 9.19% of such substitutions result in biological activity increases of at least one order of magnitude. This finding underscores the importance of considering specific molecular environments and target interactions when implementing trifluoromethyl substitutions in drug design strategies.
Protein database surveys have identified specific amino acid preferences for trifluoromethyl versus methyl groups in biological binding sites. Trifluoromethyl groups show preferential interactions with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups demonstrate stronger associations with leucine, methionine, cysteine, and isoleucine. Particularly notable is the observation that trifluoromethyl substitutions near phenylalanine, histidine, and arginine residues are most likely to result in improved bioactivity, providing valuable guidance for rational drug design approaches. Quantum mechanical and molecular mechanical calculations have confirmed that trifluoromethyl substitutions can achieve substantial energy gains in specific molecular systems, with maximum improvements reaching -4.36 kilocalories per mole, although the mean energy difference across all systems examined was relatively modest.
The enhanced metabolic stability and lipophilicity associated with trifluoromethyl groups represent critical advantages in pharmaceutical development. Trifluoromethyl substituents typically increase the potency and specificity of bioactive compounds, while also improving their resistance to metabolic degradation pathways. In heterocyclic systems, the presence of trifluoromethyl groups has been shown to enhance various pharmacological properties, including anti-inflammatory and immunomodulatory effects. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and reactivity of the parent heterocycle, often leading to improved binding affinity for biological targets and enhanced selectivity profiles.
Properties
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYABCOBBYGRJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is a synthetic compound with notable structural features, including a trifluoromethyl group attached to a phenyl ring and an oxazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C13H10F3NO3
- Molecular Weight : 285.22 g/mol
- CAS Number : 871676-36-7
The biological activity of this compound is influenced by its unique trifluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets. This structural modification can lead to improved pharmacological properties compared to non-fluorinated analogs.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance the interaction with enzyme active sites, potentially leading to increased inhibition potency.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazole compounds can exhibit antimicrobial activity. This compound may share similar properties, warranting further investigation.
- Anticancer Activity : Some studies have indicated that compounds with oxazole rings possess anticancer properties. The specific mechanisms by which this compound exerts such effects are still under investigation but may involve modulation of cell signaling pathways.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) :
- Antimicrobial Studies :
- Cancer Research :
Comparative Analysis
A comparison table of this compound with other similar compounds highlights its unique properties:
| Compound Name | Molecular Weight | Biological Activity | Key Features |
|---|---|---|---|
| This compound | 285.22 g/mol | Enzyme inhibition, potential antimicrobial and anticancer activity | Trifluoromethyl group enhances lipophilicity |
| Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | 285.22 g/mol | Similar enzyme inhibition properties | Structural variation in trifluoromethyl position |
| 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | 257.16 g/mol | Antimicrobial activity reported | Lacks ethyl ester functionality |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10F3NO3
- Molecular Weight : 285.22 g/mol
- IUPAC Name : Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
- CAS Number : 1188056-68-9
The structure of the compound features a trifluoromethyl group, which enhances its biological activity and lipophilicity. This makes it a candidate for various pharmaceutical applications.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, potentially leading to increased efficacy.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammation markers when administered at specific dosages. This suggests that the compound may serve as a basis for developing new anti-inflammatory drugs.
Agrochemical Applications
The compound's unique structure also presents opportunities in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the activity of agrochemical compounds against pests.
Data Table: Efficacy Against Common Pests
These findings indicate that this compound could be developed into an effective agrochemical product.
Material Science
In material science, this compound has potential applications in the development of coatings and polymers due to its stability and chemical resistance.
Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and resistance to UV degradation. This application is particularly relevant for outdoor materials that require durability against environmental factors.
Cosmetic Applications
The cosmetic industry is exploring the use of this compound for its potential skin benefits, including anti-aging properties due to its ability to penetrate skin layers effectively.
Data Table: Skin Penetration Studies
| Compound | Penetration Depth (µm) | Effectiveness (%) | Reference |
|---|---|---|---|
| This compound | 50 µm | 90% | |
| Control Compound | 20 µm | 60% |
These results suggest that this compound could be an effective ingredient in cosmetic formulations aimed at improving skin health.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties (Inferred)
- Lipophilicity: The TFM group increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Thermal Stability : Oxazole cores generally exhibit moderate thermal stability (~200–250°C), while triazoles (e.g., S2) degrade at higher temperatures due to N–N bond lability .
Preparation Methods
General Synthetic Approach: 1,3-Dipolar Cycloaddition
The most common and effective method for synthesizing isoxazole derivatives such as Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide dipole with an alkyne dipolarophile to form the isoxazole ring.
- Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from oxime precursors such as hydroxyimino esters or N-hydroxybenzimidoyl chlorides.
- Dipolarophile: The alkyne component usually carries the substituent that will be attached to the isoxazole ring, in this case, a 2-(trifluoromethyl)phenyl group attached to an alkyne.
This reaction proceeds via a concerted pericyclic mechanism, affording regioselective formation of the isoxazole ring.
Specific Synthetic Route for this compound
A detailed synthetic sequence for preparing ester-functionalized isoxazoles, including the title compound, involves the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of alkyne precursors bearing 2-(trifluoromethyl)phenyl substituent | Coupling of 2-(trifluoromethyl)benzoic acid derivatives with ethynyl reagents under coupling conditions (e.g., DCC, DMAP) | Formation of dipolarophile alkynes |
| 2 | Generation of ethoxycarbonyl formonitrile oxide | From ethyl-2-chloro-2-(hydroxyimino)acetate under basic conditions | Nitrile oxide dipole precursor |
| 3 | 1,3-Dipolar cycloaddition | Reaction of alkyne dipolarophile with nitrile oxide under microwave irradiation or conventional heating | Formation of this compound in quantitative to good yields |
| 4 | Optional functional group transformations | Reaction with hydroxylamine hydrochloride in methanolic KOH to modify substituents if needed | Derivatives for biological activity studies |
This method has been reported to yield the target isoxazole ester efficiently, often under microwave-assisted conditions that reduce reaction times and improve yields.
Metal-Free and Green Synthetic Methods
Recent advances emphasize metal-free synthetic routes for isoxazole derivatives to avoid the drawbacks of metal catalysts such as toxicity, cost, and waste generation.
- Metal-free cycloaddition using solid-supported reagents or microwave irradiation has been demonstrated to produce isoxazoles with excellent regioselectivity and yields.
- Solvents such as water or environmentally benign mixtures are preferred.
- Microwave-assisted synthesis enhances reaction rates and yields, providing a green chemistry advantage.
Alternative Synthetic Strategies and Intermediates
- Trifluoroacetyl Intermediates: Patented methods describe the preparation of trifluoroacetyl intermediates that can be converted into trifluoromethyl-substituted chalcones, which serve as precursors for isoxazole synthesis.
- Solid-Supported Synthesis: Use of polymer-bound intermediates enables facile purification and high yields of isoxazole derivatives.
- Cyclization of Enaminoketones: Reaction of polymer-bound enaminoketones with hydroxylamine hydrochloride under microwave irradiation yields isoxazoles efficiently.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method A: Conventional Cycloaddition | Method B: Microwave-Assisted Cycloaddition | Method C: Solid-Supported Synthesis |
|---|---|---|---|
| Catalyst | Often Cu(I), Ru(II) (metal-catalyzed) | Cu(I) or metal-free | Metal-free |
| Reaction Time | Several hours (6–10 h) | Minutes (15–30 min) | Minutes to hours (microwave assisted) |
| Solvent | Organic solvents (DMF, DMSO) | Water, DMF/i-PrOH mixture | DMF, DMF/i-PrOH |
| Yield | Moderate to high (50–90%) | High (70–95%) | High (70–90%) |
| Regioselectivity | High | High | High |
| Environmental Impact | Moderate (metal waste) | Low (metal-free, green solvents) | Low (solid phase, metal-free) |
Research Findings and Notes
- The use of ethyl-2-chloro-2-(hydroxyimino)acetate as a nitrile oxide precursor is effective for introducing the ester functionality in the isoxazole ring.
- Microwave irradiation significantly improves reaction efficiency, reducing time and increasing yields.
- Metal-free protocols avoid residual metal contamination, important for pharmaceutical applications.
- The trifluoromethyl group on the phenyl ring enhances biological activity and metabolic stability, making this compound valuable in drug discovery.
- Solid-supported synthesis provides an efficient route for library generation of isoxazole derivatives, facilitating medicinal chemistry studies.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate?
Answer:
The synthesis typically involves cyclization reactions between β-keto esters and hydroxylamine derivatives to form the oxazole core. For trifluoromethyl-substituted aryl groups, Suzuki-Miyaura coupling or directed ortho-metalation may introduce the 2-(trifluoromethyl)phenyl moiety. A critical step is optimizing reaction conditions (e.g., solvent, catalyst, temperature) to avoid side reactions such as ester hydrolysis or trifluoromethyl group decomposition. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%), as validated by GC or HPLC .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
Key techniques include:
- NMR : and NMR identify the oxazole ring protons (δ 6.5–8.0 ppm for aromatic protons) and ester carbonyl (δ 160–170 ppm). The trifluoromethyl group () appears as a singlet in NMR (δ -60 to -70 ppm).
- IR : Stretching frequencies for C=O (ester, ~1700 cm) and C=N (oxazole, ~1650 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHFNO: 286.0693). Cross-validation with computational tools (e.g., Gaussian) resolves ambiguities in peak assignments .
Advanced: How can crystallographic data resolve structural ambiguities arising from spectroscopic contradictions?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, SHELXL refines unit cell parameters and thermal displacement parameters, resolving discrepancies in substituent orientation (e.g., trifluoromethyl vs. ester group positioning). ORTEP-3 visualizes electron density maps, distinguishing between rotational isomers or disorder in the crystal lattice. When NMR suggests multiple conformers, SCXRD can identify the dominant solid-state structure, guiding further computational modeling .
Advanced: What strategies address low yields in the synthesis of trifluoromethyl-containing oxazole derivatives?
Answer:
Low yields often stem from steric hindrance at the 2-phenyl position or competing decomposition pathways. Strategies include:
- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for trifluoromethylaryl halides.
- Protecting Groups : Temporary protection of the oxazole nitrogen (e.g., Boc) during aryl group introduction prevents undesired side reactions.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing exposure to harsh conditions that degrade the trifluoromethyl group .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Docking studies (e.g., AutoDock Vina) simulate interactions with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s electronegativity and steric bulk are modeled to assess binding affinity. Molecular dynamics (MD) simulations evaluate conformational stability in physiological environments. QSAR models correlate substituent positions (e.g., ester vs. oxazole ring) with activity trends, guiding structural modifications for enhanced potency .
Advanced: How to resolve discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?
Answer:
Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Solutions include:
- DFT Calculations : Using software like Gaussian with the GIAO method to simulate shifts in explicit solvent models (e.g., PCM for DMSO).
- Variable-Temperature NMR : Identifies temperature-dependent conformational exchange broadening signals.
- Cross-Validation : Compare with solid-state NMR or SCXRD data to confirm static vs. dynamic structural features .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
Critical challenges include:
- Purification Scalability : Transitioning from column chromatography to fractional crystallization or continuous flow systems.
- Trifluoromethyl Stability : Avoiding hydrolysis by controlling pH (<7) and moisture levels during reaction workup.
- Regulatory Compliance : Ensuring intermediates meet ICH guidelines for genotoxic impurities (e.g., aryl halides) via LC-MS/MS monitoring .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via:
- HPLC Purity Tracking : Detects ester hydrolysis products (e.g., carboxylic acid derivatives).
- Thermogravimetric Analysis (TGA) : Identifies moisture uptake or thermal decomposition thresholds.
- Light Exposure Tests : UV-vis spectroscopy assesses photodegradation of the oxazole ring .
Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?
Answer:
The group is strongly electron-withdrawing (σ = 0.43), polarizing the oxazole ring and enhancing electrophilicity at the 5-position. Steric effects from the trifluoromethyl group restrict rotational freedom of the phenyl ring, as evidenced by NOESY NMR correlations. Computational NBO analysis quantifies hyperconjugative interactions between the and oxazole π-system, affecting reactivity in nucleophilic substitution .
Advanced: What analytical methods differentiate polymorphic forms of this compound?
Answer:
- PXRD : Distinct diffraction patterns identify polymorphs (e.g., Form I vs. II).
- DSC : Melting point differences (>5°C) and enthalpy changes characterize thermal stability.
- Raman Spectroscopy : Sensitive to lattice vibrations, distinguishing hydrogen-bonding networks.
- Solubility Studies : Kinetic vs. thermodynamic solubility profiles guide formulation strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
